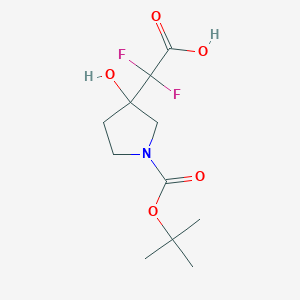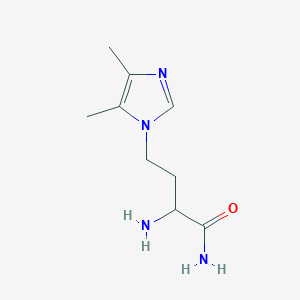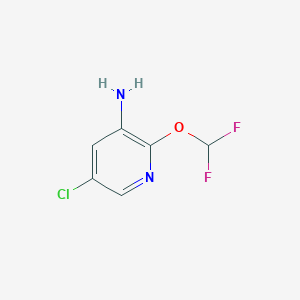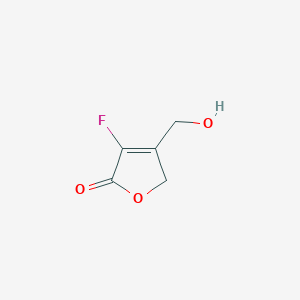![molecular formula C14H22ClN B13482173 3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13482173.png)
3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tert-butylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is a common scaffold in drug discovery, known for its ability to enhance the pharmacokinetic properties of molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate amine with a diol, catalyzed by a Cp*Ir complex . Another method includes the use of Grignard reagents to introduce the tert-butylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
作用机制
The mechanism of action of 3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and ability to form hydrogen bonds. The tert-butylphenyl group can further modulate the compound’s pharmacokinetic properties by increasing lipophilicity and metabolic stability .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog without the tert-butylphenyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness
3-[4-(tert-Butyl)phenyl]pyrrolidine Hydrochloride is unique due to the presence of the tert-butylphenyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from simpler pyrrolidine derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
属性
分子式 |
C14H22ClN |
|---|---|
分子量 |
239.78 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2,3)13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H |
InChI 键 |
STTGIQMDCULNGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)




![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)

![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)

![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)

